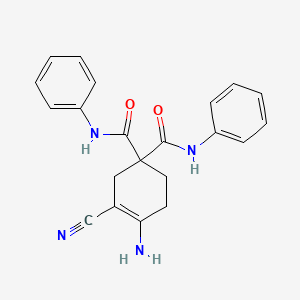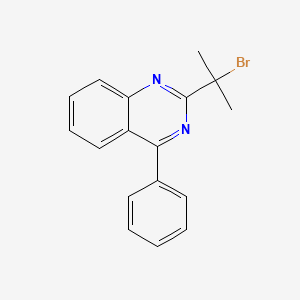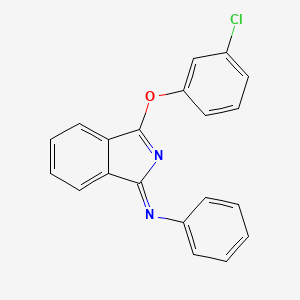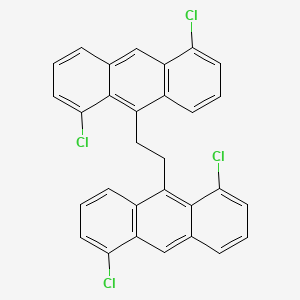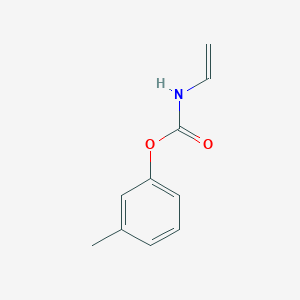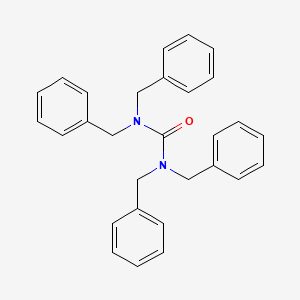
N,N,N',N'-Tetrabenzylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabenzylurea: is an organic compound with the molecular formula C₂₉H₂₈N₂O It is characterized by the presence of four benzyl groups attached to a urea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabenzylurea can be synthesized through the reaction of dibenzylamine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically involves the following steps:
Formation of the intermediate: Dibenzylamine reacts with phosgene or triphosgene to form an intermediate isocyanate.
Formation of the final product: The intermediate isocyanate then reacts with another molecule of dibenzylamine to form 1,1,3,3-tetrabenzylurea.
Industrial Production Methods: Industrial production of 1,1,3,3-tetrabenzylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetrabenzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylureas.
Applications De Recherche Scientifique
1,1,3,3-Tetrabenzylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrabenzylurea involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylurea: Similar structure but with methyl groups instead of benzyl groups.
1,1,3,3-Tetraethylurea: Similar structure but with ethyl groups instead of benzyl groups.
1,1,3,3-Tetrabutylurea: Similar structure but with butyl groups instead of benzyl groups.
Uniqueness: 1,1,3,3-Tetrabenzylurea is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. The aromatic nature of the benzyl groups allows for unique interactions and reactivity compared to its alkyl-substituted counterparts.
Propriétés
Numéro CAS |
86548-82-5 |
|---|---|
Formule moléculaire |
C29H28N2O |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1,1,3,3-tetrabenzylurea |
InChI |
InChI=1S/C29H28N2O/c32-29(30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clé InChI |
YKQTUYZMOYXGKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


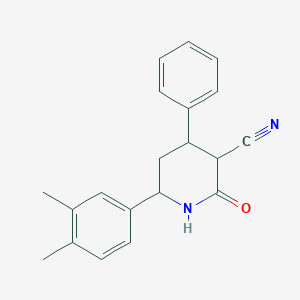
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
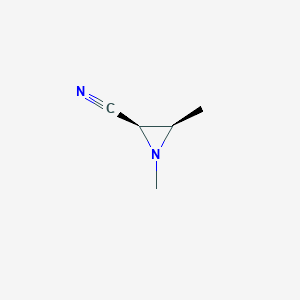
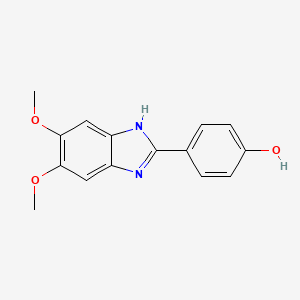
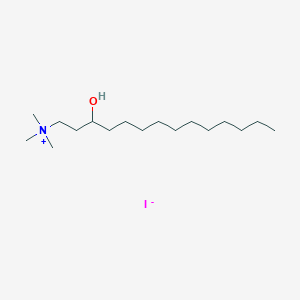
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
